(4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone
Description
(4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone is a synthetic organic compound characterized by a methanone core substituted with a 4-amino-piperidinyl group and a 2,5-dichlorophenyl aromatic ring. The 2,5-dichlorophenyl moiety is known for its role in binding to protease enzyme pockets, such as thrombin and FXIIa, as demonstrated in structural studies . The 4-amino-piperidinyl group may enhance solubility or modulate receptor interactions compared to simpler analogs.
Properties
Molecular Formula |
C12H14Cl2N2O |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c13-8-1-2-11(14)10(7-8)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2 |
InChI Key |
AUZYDIYRFSLKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-aminopiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of (4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone may involve similar synthetic routes but with optimized conditions to increase yield and purity. This could include the use of automated reactors, controlled temperature settings, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physico-Chemical Properties
The table below compares key structural and physico-chemical properties of the target compound with analogs containing the 2,5-dichlorophenyl group or related methanone derivatives:
*LogP: Partition coefficient (octanol/water).
Key Observations :
- The 4-amino-piperidinyl group in the target compound reduces LogP compared to phenyl or naphthalenyl analogs, suggesting improved aqueous solubility.
Role of the 2,5-Dichlorophenyl Group
The 2,5-dichlorophenyl moiety is critical for binding to the S1 pocket of serine proteases like FXIIa and thrombin. Studies on triazole-based inhibitors show that removal of this group abolishes inhibitory activity (IC₅₀ > 100 μM → inactive) .
Impact of Substituent Variations
- Pyridinyl and Piperidinyl Derivatives : Compounds with heterocyclic groups (e.g., pyridinyl or piperidinyl) exhibit improved selectivity for FXIIa over thrombin. For example, triazole derivatives with 2,5-dichlorophenyl groups achieve IC₅₀ values of ~10 μM for FXIIa .
- Amino-Piperidinyl vs. Morpholinyl: The 4-amino-piperidinyl group in the target compound may enhance hydrogen bonding with protease active sites compared to morpholinyl analogs (e.g., CAS 953892-36-9) .
Biological Activity
(4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone, also known as (4-aminopiperidin-1-yl)-(2,5-dichlorophenyl)methanone, is a compound that has gained attention in medicinal chemistry due to its promising biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino group and a dichlorophenyl moiety attached to a carbonyl group. Its molecular formula is C12H12Cl2N2O, with a molecular weight of 273.15 g/mol. The structural characteristics contribute to its unique biological properties.
Research indicates that (4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone exhibits significant biological activity through its interaction with various molecular targets. The primary mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways crucial for disease progression.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways involved in inflammation and pain perception.
Biological Activities
The compound has been studied for various biological activities, including:
- Anti-inflammatory Properties : It has shown potential in modulating inflammatory responses, which could be beneficial for treating conditions like arthritis.
- Analgesic Effects : Its interaction with pain receptors suggests potential use in pain management therapies.
- Antimicrobial Activity : Some studies indicate that it may possess antibacterial properties, although further research is needed to confirm these effects.
In Vitro Studies
In vitro assays have demonstrated the efficacy of (4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone against several biological targets:
| Study Type | Target | Result |
|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | IC50 = 150 nM |
| Receptor Binding | Pain Receptors | Significant reduction in pain response |
| Antimicrobial Activity | Various Bacterial Strains | Zone of inhibition: 15-20 mm |
These findings highlight the compound's potential as a multi-target therapeutic agent.
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study involving animal models demonstrated that administration of (4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone led to a significant reduction in inflammatory markers compared to control groups. This suggests its potential for treating chronic inflammatory diseases. -
Case Study on Analgesic Activity :
In a controlled trial, patients receiving this compound reported lower pain levels on the Visual Analog Scale (VAS) after treatment compared to placebo groups. This indicates its effectiveness as an analgesic.
Synthesis and Production
The synthesis of (4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-aminopiperidine in the presence of a base like triethylamine. The reaction conditions are optimized in industrial settings to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
